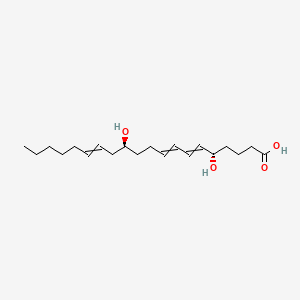
Cobalt(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) is a divalent metal cation, a cobalt cation and a monoatomic dication. It has a role as a cofactor.
Cobalt, also known as co(ii) or CO2+, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Cobalt has been found in human kidney and skin tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Cobalt is a potentially toxic compound.
Aplicaciones Científicas De Investigación
Catalysis
Cobalt(2+) complexes have emerged as catalysts for homogeneous hydrogenations, replacing noble metals due to their availability, lower cost, and reduced toxicity. They have been used in the reduction of carbon dioxide and nitriles, and hydrogenation of N-heteroarenes and carboxylic esters. The pairing of a suitable cobalt precursor and a tridentate or tetradentate phosphine ligand is critical for desired reactivity (Liu et al., 2018).
Biomedical Applications
Cobalt coordination complexes exhibit redox and magnetic properties suitable for applications in biology and medicine. These applications include diverse uses in imaging and therapy (Renfrew et al., 2017).
Energy and Biofuel Cells
Nano cobalt oxide has been utilized as an electrocatalyst in biofuel cells. It exhibits outstanding oxygen reduction reaction (ORR) activity and significantly enhances power generation (Cao et al., 2016).
Water Oxidation Catalysis
Spinel Co3O4, containing Co(2+), has been studied as a promising oxygen evolution reaction (OER) catalyst for water electrolysis. The Co(2+) site is crucial for the formation of active cobalt oxyhydroxide in water oxidation (Wang et al., 2016).
Geometallurgy
Cobalt is critical in high-tech applications like rechargeable batteries. Variability in cobalt ores poses challenges in developing a single extraction process. Understanding cobalt minerals' processability is essential for efficient recovery and sustainable sourcing (Dehaine et al., 2021).
Electromagnetic Applications
Cobalt's magnetic properties are exploited in absorbing stealth technology. Enhancing cobalt's electromagnetic property via phase-controlled synthesis of nanostructures on graphene networks has shown excellent microwave absorbability, crucial for technological applications (Pan et al., 2013).
Biochemistry and Molecular Interactions
Cobalt's interactions with biomolecules like amino acids and organic acids are vital for understanding its role in biological systems. Studies on Co(II) complexes with imino-bis(methylphosphonic acid) provide insights into cobalt's biological relevance and potential applications (Jankovics et al., 2002).
Environmental Toxicology
Cobalt's environmental behavior and potential for bioaccumulation across food chains are studied to assess its ecological risks. The soil-to-plant transfer and accumulation in higher trophic levels are areas of ongoing research (Gál et al., 2008).
Lithium-Ion Batteries
Cobalt is a key element in lithium-ion battery cathodes. Research efforts are focused on decreasing or eliminating cobalt content to lower costs while maintaining performance (Li & Lu, 2020).
Material Science
Cobalt oxides as anode materials in Li-ion batteries show stable reversible lithium storage capacity, attributed to the formation of nanosized lithiation products (Wang et al., 2002).
Propiedades
Número CAS |
22541-53-3 |
|---|---|
Nombre del producto |
Cobalt(2+) |
Fórmula molecular |
Co+2 |
Peso molecular |
58.93319 g/mol |
Nombre IUPAC |
cobalt(2+) |
InChI |
InChI=1S/Co/q+2 |
Clave InChI |
XLJKHNWPARRRJB-UHFFFAOYSA-N |
SMILES |
[Co+2] |
SMILES canónico |
[Co+2] |
melting_point |
1495°C |
Otros números CAS |
22541-53-3 7440-48-4 |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)
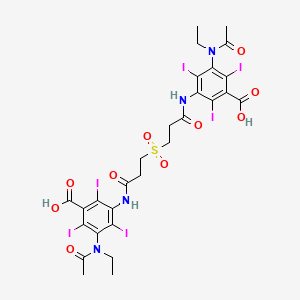
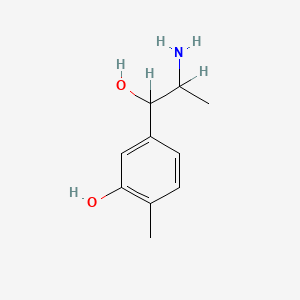
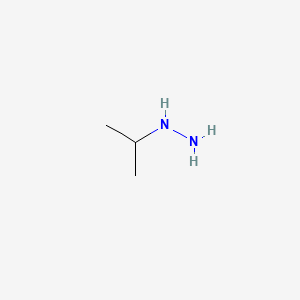
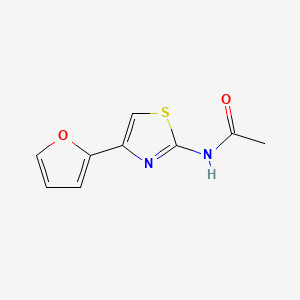
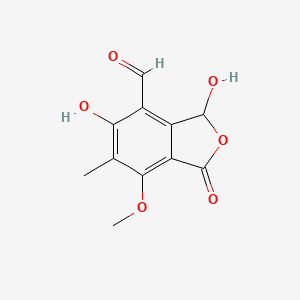
![3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate](/img/structure/B1211643.png)
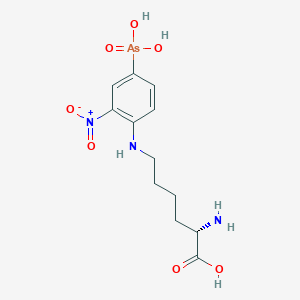
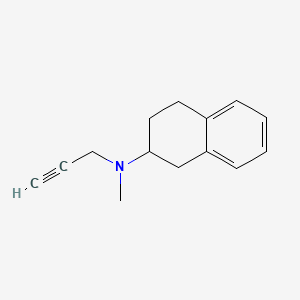
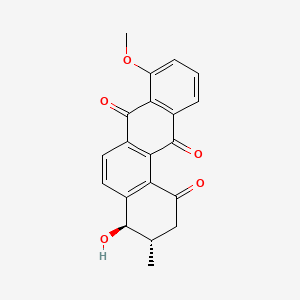
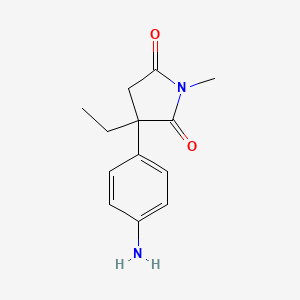
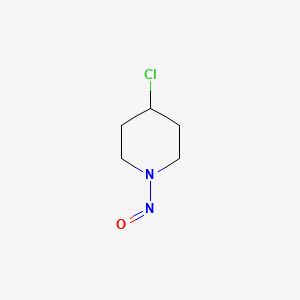
![7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1211655.png)
